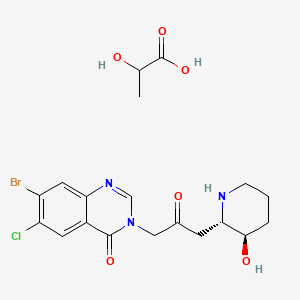
26-Hydroxyecdysone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
26-Hydroxyecdysone is a steroid.
Wissenschaftliche Forschungsanwendungen
Hormonal Role in Insect Development
26-Hydroxyecdysone plays a significant role in the molting process of insects, particularly in the embryonated eggs of the tobacco hornworm, Manduca sexta. It accounts for a major portion of ecdysones during specific stages of embryonic development, contrasting its minor role in post-embryonic stages (Kaplanis et al., 1976). Further research confirmed its presence as the predominant ecdysteroid in both older and younger groups of embryonated eggs of the tobacco hornworm (Kaplanis et al., 1980).
Role in Insect Physiology
The ingestion of 20-hydroxyecdysone by silkworm larvae (Bombyx mori) and the pink bollworm (Pectinophora gossypiella) showed a range of effects, including death without moulting, inhibition in growth, and effects on moulting. This highlights its potential impact on insect physiology (Kubo et al., 1983).
Biodegradable Drug Delivery Systems
20-Hydroxyecdysone has been studied for its potential in biodegradable drug delivery systems. Specifically, its incorporation into poly(L-lactic) and poly(DL-lactic) acid devices demonstrated prolonged release and stability during heat treatment. These findings suggest applications in sustained drug delivery, particularly for agricultural animals (Dittrich et al., 2000).
Metabolism and Distribution in Insects
The metabolism and distribution of ecdysone, including 26-Hydroxyecdysone, have been studied in the pupal-adult development of Manduca sexta. This research provides insights into the roles of different ecdysteroids during insect development and their localization in specific tissues like the gut (Warren & Gilbert, 1986).
Role in Osteogenic Differentiation
In human periodontal ligament stem cells, 20-Hydroxyecdysone was found to induce osteogenic differentiation, stimulating cell proliferation and enhancing bone formation. This highlights its potential in regenerative therapies (Jian et al., 2013).
Eigenschaften
CAS-Nummer |
52717-49-4 |
|---|---|
Produktname |
26-Hydroxyecdysone |
Molekularformel |
C27H44O7 |
Molekulargewicht |
480.6 g/mol |
IUPAC-Name |
(2S,3R,5R,9R,10R,13R,14S,17R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2S,3R)-3,6,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H44O7/c1-15(20(29)7-8-24(2,33)14-28)16-6-10-27(34)18-11-21(30)19-12-22(31)23(32)13-25(19,3)17(18)5-9-26(16,27)4/h11,15-17,19-20,22-23,28-29,31-34H,5-10,12-14H2,1-4H3/t15-,16+,17-,19-,20+,22+,23-,24?,25+,26+,27+/m0/s1 |
InChI-Schlüssel |
CHEZKCVMQIAGLX-PBUSDRRUSA-N |
Isomerische SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)[C@@H](CCC(C)(CO)O)O |
SMILES |
CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)C(CCC(C)(CO)O)O |
Kanonische SMILES |
CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)C(CCC(C)(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2S,3R,7S,8R,9S,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B1262149.png)
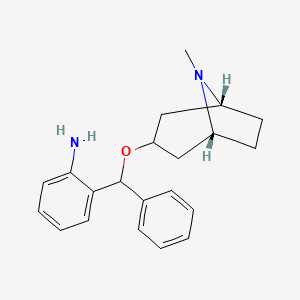
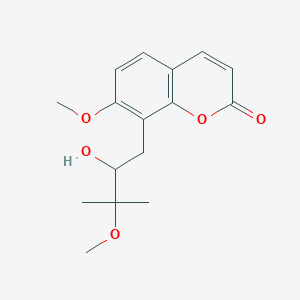
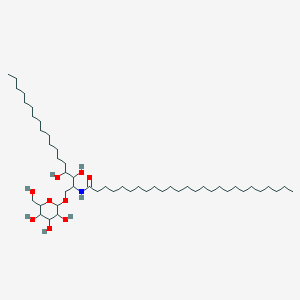


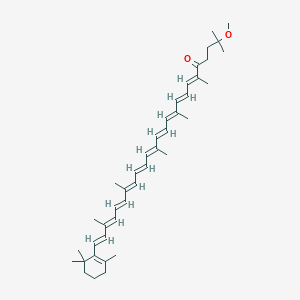

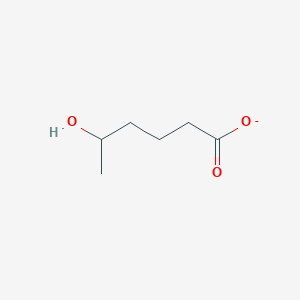
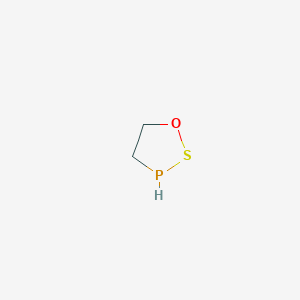
![L-xylo-[5]hexulosonic acid](/img/structure/B1262168.png)

